molecular formula C20H18N2O3 B12168523 5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide

5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide

Cat. No.: B12168523
M. Wt: 334.4 g/mol
InChI Key: VHZOWLRHOORKMR-UHFFFAOYSA-N
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Description

5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and a phenyl group attached to a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . This reaction is often carried out in methanolic solution under reflux conditions. The resulting Schiff base ligands are then further reacted with appropriate reagents to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of molecular sieves and ultrasound-assisted synthesis, can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NBS in the presence of light or radical initiators.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions include benzylic alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to its ability to inhibit the enzyme lanosterol 14-alpha demethylase, which is crucial for fungal cell membrane synthesis . The compound’s structure allows it to bind to the active site of the enzyme, disrupting its function and leading to the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

1-methyl-4-oxo-N-phenyl-5-phenylmethoxypyridine-2-carboxamide

InChI

InChI=1S/C20H18N2O3/c1-22-13-19(25-14-15-8-4-2-5-9-15)18(23)12-17(22)20(24)21-16-10-6-3-7-11-16/h2-13H,14H2,1H3,(H,21,24)

InChI Key

VHZOWLRHOORKMR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)NC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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